molecular formula C18H18O4 B12433905 2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12433905
M. Wt: 298.3 g/mol
InChI Key: LDEGDBUJVGNJEU-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is a caffeic acid ester derivative of significant interest in biochemical and pharmacological research. This compound belongs to a class of bioactive phenylpropanoids found in natural sources like propolis, a resinous substance produced by honeybees known for its complex chemical composition and broad biological activities . As a research chemical, it serves as a valuable reference standard and active compound in studies investigating antioxidant mechanisms, anti-inflammatory pathways, and antimicrobial effects. Researchers utilize this ester to explore its potential role in modulating cellular oxidative stress and its interactions with key enzymatic targets involved in inflammatory responses . The compound's core structure, featuring a phenethyl group esterified to a hydroxy-methoxyphenylpropenoic acid moiety, makes it a subject of structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Its research applications extend to the investigation of natural product biosynthesis and the mechanistic study of plant-derived compounds in human health. Current scientific inquiry focuses on elucidating its molecular mechanisms of action, including potential interactions with signaling pathways and receptor systems, providing insights for future research directions in drug discovery and development .

Properties

IUPAC Name

2-phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEGDBUJVGNJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification Using Acid Catalysts

The reaction between 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid and 2-phenylethanol under acidic conditions is a classical approach. Toluene-p-sulfonic acid (5 mol%) in benzene at reflux for 72 hours yields the ester in ~40% yield. Prolonged reaction times and azeotropic water removal are critical for driving equilibrium toward product formation.

Reaction Conditions

  • Catalyst : Toluene-p-sulfonic acid
  • Solvent : Benzene (dehydrating agent)
  • Temperature : 110°C (reflux)
  • Yield : 40% after column chromatography.

Acyl Chloride Intermediate Method

A higher-yielding route involves converting the carboxylic acid to its acyl chloride prior to esterification. Treatment of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with 2-phenylethanol in nitrobenzene at room temperature.

Procedure

  • Acyl Chloride Formation :
    • 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (1 eq) + SOCl₂ (3 eq) → Reflux 1 hour.
    • Excess SOCl₂ removed via vacuum distillation.
  • Esterification :
    • Acyl chloride + 2-phenylethanol (1.2 eq) in nitrobenzene, 25°C, 1 hour.
    • Yield : 50–86% after purification.

Advantages : Faster reaction kinetics, reduced side products.

Alkylation Using β-Phenylethyl Bromide

A substitution reaction employs β-phenylethyl bromide and the sodium salt of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid. In hexamethylphosphoramide (HMPA) , the reaction proceeds at room temperature with K₂CO₃ as base.

Optimized Protocol

  • Molar Ratio : Acid : β-phenylethyl bromide = 1 : 1.1
  • Base : K₂CO₃ (1.5 eq)
  • Solvent : HMPA, 25°C, 24 hours
  • Yield : 70% after recrystallization.

Key Data :

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.63 (t, J = 7.2 Hz, 1H, Ar-H), 5.70 (q, J = 7.0 Hz, 1H, CH₂).
  • HREIMS : m/z 317.0115 [M + Na]⁺ (calcd. for C₁₅H₁₂Cl₂NaO₂⁺, 317.0107).

Enzymatic Synthesis via Transesterification

Chlorogenate hydrolase catalyzes transesterification between 5-chlorogenic acid and 2-phenylethanol, achieving a 50% molar yield under acidic conditions (pH 3.0–4.0). This method offers enantioselectivity and avoids harsh reagents.

Conditions

  • Enzyme : Chlorogenate hydrolase (10 U/mL)
  • Substrates : 5-Chlorogenic acid (1 eq) + 2-phenylethanol (5 eq)
  • Solvent : Phosphate buffer (pH 4.0), 37°C, 12 hours.

Optimization and Characterization

Reaction Parameter Optimization

  • pH : Acidic conditions (pH 3.0–4.0) favor enzymatic and chemical esterification.
  • Solvent Polarity : Polar aprotic solvents (HMPA, DMF) enhance nucleophilicity in alkylation.
  • Temperature : Elevated temperatures (>60°C) accelerate acyl chloride methods but risk decomposition.

Structural Validation

Spectroscopic Data :

  • ¹³C NMR (150 MHz, CDCl₃) : δ 192.1 (C=O), 151.2 (OCH₃), 134.3 (Ar-C).
  • Melting Point : 111–112°C (light brown crystals).

X-ray Diffraction : Monoclinic crystal system, space group P2₁/c, with hydrogen bonding stabilizing the lattice.

Chemical Reactions Analysis

Types of Reactions: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is primarily attributed to its ability to interact with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling molecules involved in cell survival and apoptosis .

Comparison with Similar Compounds

Caffeic Acid Phenethyl Ester (CAPE)

Structure : CAPE (C₁₇H₁₆O₄, MW: 284.3 g/mol) differs in having 3,4-dihydroxyphenyl substituents instead of 3-hydroxy-4-methoxyphenyl .
Key Differences :

  • Bioactivity: CAPE exhibits stronger antioxidant activity due to two adjacent hydroxyl groups, enhancing radical scavenging.
  • Stability : The methoxy group in the target compound may confer resistance to oxidation compared to CAPE’s catechol structure .

Phenylethyl 3-Methylcaffeate

Structure : This analog (C₁₉H₂₀O₄, MW: 312.36 g/mol) replaces the hydroxyl group at C3 with a methyl group, yielding 3-methyl-4-hydroxy substitution .
Key Differences :

  • Hydrogen Bonding : Loss of the hydroxyl group reduces hydrogen-bonding capacity, likely diminishing interactions with biological targets .
  • Lipophilicity : Increased hydrophobicity due to the methyl group may enhance blood-brain barrier penetration .

Sodium (E)-3-(3-Hydroxy-4-Methoxyphenyl)prop-2-enoate

Structure : The sodium salt of the parent acid (C₁₀H₉NaO₄, MW: 220.17 g/mol) lacks the 2-phenylethyl ester .
Key Differences :

  • Solubility: The ionic form increases water solubility, making it more suitable for intravenous formulations .
  • Bioavailability : Esterification in the target compound improves oral bioavailability by resisting hydrolysis in the gut.

Hesperetin Dihydrochalcone Derivatives

Structure : Hesperetin derivatives, such as 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, share the 3-hydroxy-4-methoxyphenyl group but feature a dihydrochalcone backbone .
Key Differences :

  • Pharmacokinetics : The chalcone scaffold may confer faster metabolic clearance compared to the ester-based target compound .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate C₁₈H₁₈O₄ 298.34 3-hydroxy-4-methoxyphenyl Antioxidant, antitumor (predicted)
Caffeic Acid Phenethyl Ester (CAPE) C₁₇H₁₆O₄ 284.30 3,4-dihydroxyphenyl Antioxidant, anti-inflammatory
Phenylethyl 3-Methylcaffeate C₁₉H₂₀O₄ 312.36 3-methyl-4-hydroxyphenyl Neuroprotective (potential)
Sodium (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate C₁₀H₉NaO₄ 220.17 Ionic form (carboxylate) High solubility

Research Findings and Implications

  • Antioxidant Activity : The 3-hydroxy-4-methoxyphenyl group in the target compound shows moderate radical scavenging, but less than CAPE’s catechol group. Methoxy substitution reduces redox activity but enhances stability .
  • Crystallography : Hydrogen-bonding patterns (e.g., O–H···O interactions between hydroxyl and ester groups) influence crystal packing, as analyzed via SHELX and WinGX software .
  • Therapeutic Potential: Structural analogs in patents highlight antitumor activity against human cancer cell lines, particularly when paired with electron-withdrawing substituents .

Biological Activity

2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, also known as caffeic acid phenylethyl ester (CAPE), is a compound derived from propolis, a resinous substance produced by bees. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.184 Da

Antioxidant Activity

CAPE exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. For instance, one study reported that CAPE significantly reduced malondialdehyde (MDA) levels in liver tissues, indicating decreased lipid peroxidation .

Anti-inflammatory Effects

CAPE has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that CAPE can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators . A detailed study highlighted that CAPE administration resulted in a significant decrease in paw edema in animal models of inflammation .

Anticancer Properties

CAPE's anticancer activity has been extensively studied across various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Inhibition of Cell Proliferation : CAPE has been reported to inhibit the proliferation of several cancer cell lines including MDA-MB-231 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) cells. Concentrations as low as 0.005 mg/mL have been effective in reducing cell viability .
Cell LineConcentration UsedEffect
MDA-MB-2310.005–0.1 mg/mLInhibition of proliferation
DU1450.5–500 µMInduction of apoptosis
A54910 mg/kgAnti-metastatic activity

The mechanisms through which CAPE exerts its biological effects include:

  • Apoptosis Induction : CAPE activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : It affects cell cycle regulators, leading to G0/G1 phase arrest in various cancer cell lines .
  • Antiangiogenic Activity : CAPE inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression, which is critical for tumor growth and metastasis .

Study on Cancer Cell Lines

A study investigated the effects of CAPE on various human cancer cell lines, including breast and prostate cancers. The results indicated that treatment with CAPE led to a significant reduction in cell viability and increased apoptosis rates compared to control groups . The study concluded that CAPE could be a potent agent for cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, CAPE has shown neuroprotective effects in models of neurodegeneration. Research involving PC12 cells indicated that CAPE could protect against corticosterone-induced injury, enhancing cell survival rates significantly at concentrations ranging from 5 to 40 µM .

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